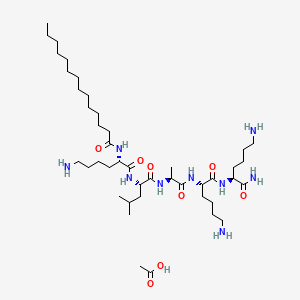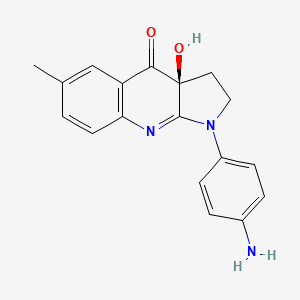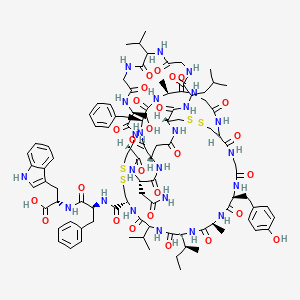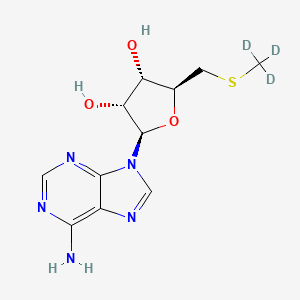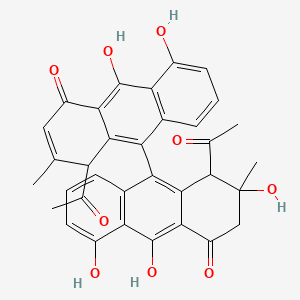![molecular formula C20H13BrN2O3S2 B8089297 N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B8089297.png)
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C20H13BrN2O3S2 and its molecular weight is 473.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds generally involve a series of synthetic routes that include various reaction conditions. These conditions can vary based on the desired purity, yield, and application of the compound. Common synthetic routes may include:
Condensation Reactions: Combining two or more molecules to form a larger molecule with the loss of a small molecule such as water.
Oxidation-Reduction Reactions: Involving the transfer of electrons between molecules, often using reagents like potassium permanganate or hydrogen peroxide.
Substitution Reactions: Replacing one functional group in a molecule with another, often using reagents like halogens or nucleophiles.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include:
Batch Processing: Producing the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Processing: Producing the compound in a continuous flow, which can be more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons, often resulting in the formation of oxides.
Reduction: The gain of electrons, often resulting in the formation of reduced species.
Substitution: The replacement of one functional group with another.
Addition: The addition of atoms or groups to a molecule without the loss of any atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced species.
Scientific Research Applications
Chemical compounds like N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide can have a wide range of scientific research applications, including:
Chemistry: Used as reagents or intermediates in various chemical reactions.
Biology: Used in studies of biological processes and pathways.
Medicine: Used in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of a chemical compound involves the specific molecular targets and pathways it interacts with. This can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Binding to and activating or inhibiting specific receptors.
Signal Transduction: Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide can be identified based on structural or functional similarities. These may include:
Analogous Compounds: Compounds with similar structures but different functional groups.
Homologous Compounds: Compounds with similar structures but different chain lengths.
Uniqueness
The uniqueness of this compound can be highlighted by comparing its specific properties, such as reactivity, stability, and biological activity, with those of similar compounds.
Conclusion
Properties
IUPAC Name |
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLWHGPJPVPDU-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
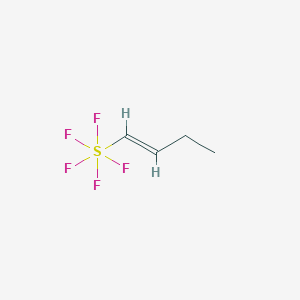
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-3-(2-chloroethyl)urea](/img/structure/B8089225.png)
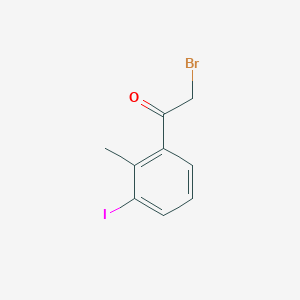
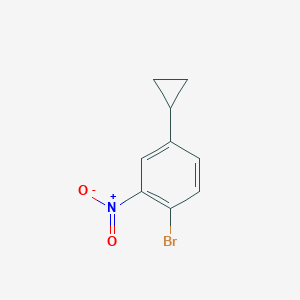
![N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089254.png)
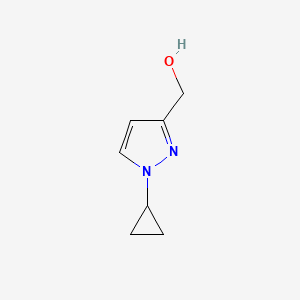
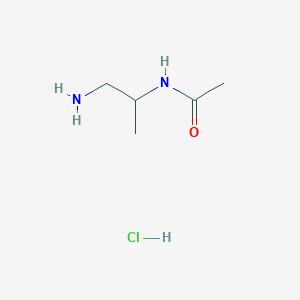
![Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B8089284.png)

